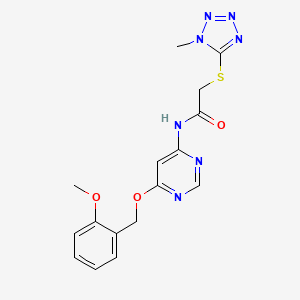

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Description

N-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 2-methoxybenzyloxy group at position 6 and a thioether-linked 1-methyltetrazole moiety at the acetamide side chain. This structure combines pyrimidine’s aromaticity with the metabolic stability of tetrazole and the lipophilic bulk of the methoxybenzyl group, making it a candidate for pharmacological applications.

Properties

IUPAC Name |

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O3S/c1-23-16(20-21-22-23)27-9-14(24)19-13-7-15(18-10-17-13)26-8-11-5-3-4-6-12(11)25-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSDTJSFUPLDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached via an etherification reaction, where the pyrimidine intermediate reacts with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to increase reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1.1. Xanthine Oxidase Inhibition

One of the significant applications of this compound is its role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition can be beneficial in treating conditions such as gout and hyperuricemia. Research has shown that derivatives similar to N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide exhibit potent inhibitory activity against xanthine oxidase, with IC50 values indicating their effectiveness as potential therapeutic agents .

1.2. Heat Shock Protein 70 Inhibition

The compound has also been investigated for its ability to inhibit heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation. Inhibitors targeting Hsp70 can induce apoptosis in cancer cells, making them valuable in cancer therapy. Studies have demonstrated that modifications to the compound can enhance its binding affinity to Hsp70, providing a promising avenue for cancer treatment .

2.1. Cancer Treatment

Due to its inhibitory effects on Hsp70, this compound holds potential as an anti-cancer agent. By disrupting the function of Hsp70, the compound may sensitize cancer cells to chemotherapy, enhancing the efficacy of existing treatments .

2.2. Immunomodulation

Another promising application is in immunotherapy, particularly through the modulation of indoleamine 2,3-dioxygenase (IDO), an enzyme that regulates immune responses and can contribute to tumor immune evasion. Compounds that inhibit IDO can enhance anti-tumor immunity and improve outcomes in cancer patients undergoing immunotherapy .

Structural Characteristics

The structure of this compound includes several functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Pyrimidine Ring | Provides a scaffold for biological activity |

| Methoxybenzyl Group | Enhances lipophilicity and potential binding |

| Tetrazole Moiety | Contributes to hydrogen bonding interactions |

| Thioacetamide Linkage | Facilitates interactions with target proteins |

These structural features are critical for the compound's interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, showcasing their biological activities:

4.1. Structure-Based Drug Design

Research employing structure-based drug design has successfully optimized derivatives of similar compounds to enhance their potency against xanthine oxidase by introducing specific moieties that improve binding interactions with the enzyme .

4.2. Hsp70 Inhibitor Development

A series of studies focused on developing Hsp70 inhibitors demonstrated that modifications around the core structure could yield compounds with improved selectivity and efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Pyrimidine-Based Acetamides

The target compound shares structural motifs with several pyrimidine-acetamide derivatives:

- N-(2,3-Dimethoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): This analog replaces the tetrazole-thio group with a methylpiperidine-pyrimidine system.

- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (): These derivatives utilize a thiopyrimidinone core instead of a tetrazole-thio linkage. The absence of the methoxybenzyloxy group reduces steric hindrance, which may impact target binding .

Table 1: Structural Comparison of Pyrimidine-Acetamides

Tetrazole- and Thiazole-Containing Derivatives

The tetrazole-thio group in the target compound distinguishes it from analogs with alternative heterocycles:

- N-[5-(4-R-Benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (): These derivatives feature a thiazole ring and a thioxoacetamide side chain. The morpholine group enhances solubility but may reduce metabolic stability compared to tetrazole .

- N-(4-(2-(Methylamino)thiazol-4-yl)phenyl)acetamide (): The thiazole-phenylacetamide scaffold lacks the pyrimidine core, leading to reduced π-π stacking interactions in biological targets .

Table 2: Heterocyclic Side Chain Comparison

Pharmacological and Physicochemical Properties

- Metabolic Stability : The tetrazole-thio group resists oxidative degradation better than thiazole or morpholine-containing derivatives () .

- Antimicrobial Activity: Thienopyrimidine-triazole hybrids () show notable antimicrobial effects, suggesting the target compound’s tetrazole-thio group could confer similar properties .

Biological Activity

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound with a complex heterocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxybenzyl ether and a tetrazole moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 340.34 g/mol. The presence of the tetrazole ring is particularly significant, as compounds containing this structure often exhibit diverse biological activities.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. The following sections provide detailed insights into its biological effects.

Antimicrobial Activity

Recent research has highlighted the compound's antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant activity against both standard and clinical bacterial isolates.

| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus epidermidis (clinical strain) | 2 | 8–16 times stronger than Ciprofloxacin |

| Escherichia coli (standard strain) | 4 | Comparable activity |

| Streptococcus pneumoniae (standard strain) | 8 | Moderate activity |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated but are believed to involve:

- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, it may disrupt the synthesis of bacterial cell walls, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : The presence of the pyrimidine and tetrazole structures suggests potential interference in nucleic acid synthesis pathways.

Case Studies and Research Findings

A series of studies have examined the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various derivatives of tetrazole compounds, including this compound). The results indicated that this compound exhibited superior antimicrobial efficacy compared to traditional antibiotics like Ciprofloxacin .

- Structural Activity Relationship (SAR) : Research has focused on understanding how structural modifications impact biological activity. The unique combination of the methoxybenzyl ether and tetrazole moiety was found to enhance antimicrobial potency, suggesting that further modifications could lead to even more effective derivatives .

- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound shows promising antimicrobial properties, further studies are necessary to evaluate its safety profile and potential side effects in vivo .

Q & A

Basic: What are the key functional groups in this compound, and how do they influence reactivity in synthetic pathways?

Answer:

The compound contains three critical functional groups:

- Pyrimidin-4-yl ether : Enhances hydrogen bonding potential and π-π stacking interactions, critical for binding to biological targets .

- Tetrazol-5-yl thioether : Provides sulfur-based nucleophilicity, enabling thiol-disulfide exchange reactions and metal coordination .

- Acetamide backbone : Stabilizes the molecule via intramolecular hydrogen bonding and improves solubility in polar solvents .

Methodological Insight:

Reactivity can be tested through nucleophilic substitution (e.g., replacing the methoxybenzyl group with other aryl ethers) or oxidation of the thioether to sulfone derivatives. Controlled experiments with varying pH (6–8) and catalysts (e.g., NaH or KCO) are recommended to optimize reaction pathways .

Basic: What synthetic routes are most effective for producing this compound?

Answer:

A multi-step synthesis is typically employed:

Core pyrimidine formation : Condensation of 2-methoxybenzyl alcohol with 6-chloropyrimidin-4-amine under reflux in DMF at 110°C for 12 hours .

Thioether coupling : Reaction of the intermediate with 1-methyl-1H-tetrazole-5-thiol using EDCI/HOBt in dichloromethane at room temperature .

Acetamide introduction : Acylation with chloroacetamide in the presence of triethylamine (TEA) as a base .

Key Parameters:

- Yield optimization requires strict temperature control (±2°C) and inert atmospheres (N/Ar) to prevent oxidation of the thioether .

- Purity is validated via HPLC (≥95%) and H/C NMR .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line specificity, serum concentration).

- Impurity profiles (e.g., residual solvents or unreacted intermediates affecting results).

Methodological Solutions:

- Standardized assays : Use isogenic cell lines and consistent IC measurement protocols (e.g., MTT assays with 48-hour incubation) .

- Batch-to-batch characterization : Implement LC-MS to detect impurities ≤0.1% and correlate with bioactivity .

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modular modifications:

- Pyrimidine ring : Substitute the methoxybenzyl group with halogens (Cl, F) or bulky substituents to assess steric effects .

- Tetrazole moiety : Replace the methyl group with ethyl or cyclopropyl to evaluate metabolic stability .

- Thioether linkage : Compare with sulfone or sulfoxide derivatives to study oxidation-state impacts on target binding .

Experimental Design:

- Synthesize 10–15 analogs and screen against a panel of kinases or GPCRs.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SPR or ITC .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrimidine substitution pattern) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., CHNOS) with ≤3 ppm error .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks for target engagement studies .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen .

- Co-solvent systems : Use 10% DMSO/90% saline or cyclodextrin-based formulations .

- Salt formation : React with HCl or sodium citrate to enhance crystallinity and dissolution rates .

Validation:

- Measure solubility via shake-flask method (pH 7.4, 25°C) and confirm bioavailability in murine models .

Advanced: How to analyze thermal stability for long-term storage?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under N atmosphere (heating rate: 10°C/min) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC every 30 days .

- Lyophilization : For hygroscopic batches, lyophilize and store under vacuum with desiccants .

Basic: What are the common solvents and catalysts used in its synthesis?

Answer:

- Solvents : DMF (for SNAr reactions), dichloromethane (for acylation), ethanol (recrystallization) .

- Catalysts : EDCI/HOBt (amide coupling), Pd/C (hydrogenation of nitro groups), TEA (base for deprotonation) .

Optimization Tip:

Screen solvent polarity (e.g., switch from DMF to THF) to reduce side reactions in sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.